Product packaging for 8-nitro-N-quinolin-8-ylquinolin-2-amine(Cat. No.:CAS No. 330663-17-7)

8-nitro-N-quinolin-8-ylquinolin-2-amine

Cat. No.: B2450625
CAS No.: 330663-17-7
M. Wt: 316.32
InChI Key: WQZYPEVMXHZJOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-nitro-N-quinolin-8-ylquinolin-2-amine is a synthetically derived bidentate ligand of significant interest in chemical research and development. Its molecular structure, which incorporates both 8-nitroquinoline and 8-aminoquinoline pharmacophores, suggests a strong potential for coordinating transition metal ions. This chelating ability is a foundational property for compounds studied in diverse fields, including catalysis and bioinorganic chemistry . Researchers are particularly interested in such hybrid structures for their potential multifunctional biological activities. The 8-nitroquinoline scaffold is known to be investigated for its antimicrobial properties, while the 8-aminoquinoline moiety is a well-established precursor to antimalarial agents . The integration of these groups into a single molecule like this compound makes it a compelling candidate for exploring novel mechanisms of action, particularly in the development of metal-chelating prodrugs or enzyme inhibitors. Its structural features align with compounds that have shown promise in inhibiting targets like Cathepsin B, an endopeptidase involved in tumor progression, or in acting as redox-active agents in anticancer research . This compound is provided For Research Use Only and is strictly intended for laboratory investigations, not for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12N4O2 B2450625 8-nitro-N-quinolin-8-ylquinolin-2-amine CAS No. 330663-17-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-nitro-N-quinolin-8-ylquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O2/c23-22(24)15-8-2-5-13-9-10-16(21-18(13)15)20-14-7-1-4-12-6-3-11-19-17(12)14/h1-11H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZYPEVMXHZJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC3=NC4=C(C=CC=C4[N+](=O)[O-])C=C3)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 8 Nitro N Quinolin 8 Ylquinolin 2 Amine

Established Synthetic Pathways

The construction of 8-nitro-N-quinolin-8-ylquinolin-2-amine can be envisaged through classical synthetic transformations, primarily involving the nitration of a pre-formed diquinolinylamine or the amination of a suitably functionalized nitroquinoline.

Nitration of Quinoline (B57606) Derivatives

The introduction of a nitro group onto a quinoline ring is a common electrophilic aromatic substitution. The position of nitration is dictated by the directing effects of the substituents already present on the ring. In the case of a precursor like N-quinolin-8-ylquinolin-2-amine, the directing influence of the amino group at the 8-position would be paramount. The original synthesis of 8-aminoquinoline (B160924) itself involves the nitration of quinoline to yield a mixture of 5-nitro and 8-nitro derivatives, with subsequent reduction of the 8-nitro isomer. wikipedia.org

For a substrate containing an 8-aminoquinoline moiety, nitration is expected to occur on the 8-aminoquinoline ring. Research on the nitration of 8-aminoquinoline amides has shown that the reaction can be directed to the C5 position. researchgate.net For instance, visible-light-photocatalyzed C5 nitration of 8-aminoquinoline derivatives has been developed using Cu(NO₃)₂∙3H₂O as a nitro source. Another approach involves using tert-butyl nitrite (B80452) in an acetonitrile (B52724) medium. researchgate.net It is plausible that direct nitration of N-quinolin-8-ylquinolin-2-amine under controlled conditions would yield the 8-nitro derivative, with the nitro group likely entering at the C5 or C7 position of the 8-aminoquinoline ring, depending on the reaction conditions and the steric hindrance imposed by the quinolin-2-amine substituent.

Table 1: Conditions for Nitration of 8-Aminoquinoline Amides

Substrate Nitrating Agent Catalyst/Conditions Position of Nitration Reference
N-(quinolin-8-yl)benzamide Cu(NO₃)₂·3H₂O / K₂S₂O₈ Eosin B, visible light, DCE, rt C5 acs.org
8-Aminoquinoline amides t-butyl nitrite Acetonitrile medium C5 and C7 researchgate.net
2-amino-3-methylimidazo[4,5-f]quinoline (IQ) Reactive Nitrogen Oxygen Species (RNOS) Myeloperoxidase (MPO), H₂O₂, NO₂⁻ Not specified nih.gov

Amination Reactions in Quinoline Synthesis

The formation of the C-N bond linking the two quinoline units is a critical step. This can be achieved through various amination strategies, most notably transition metal-catalyzed cross-coupling reactions. The Hartwig-Buchwald amination, a palladium-catalyzed coupling of amines with aryl halides, is a powerful tool for forming such bonds. ias.ac.in This methodology has been successfully applied to the synthesis of 5-(N-substituted-anilino)-8-hydroxyquinolines from 5-chloro-8-hydroxyquinoline. ias.ac.in

A plausible route to this compound would involve the coupling of 2-aminoquinoline (B145021) with a halogenated 8-nitroquinoline (B147351) (e.g., 8-bromo-5-nitroquinoline (B144396) or 8-chloro-5-nitroquinoline). Alternatively, the reaction could involve 8-amino-5-nitroquinoline and a 2-haloquinoline. The choice of catalyst, ligand, and base is crucial for the success of these couplings, especially with sterically demanding substrates. ias.ac.inresearchgate.net Copper-catalyzed amination reactions also provide an effective alternative for the synthesis of aminoquinolines. nih.govresearchgate.net

Table 2: Amination Reactions for the Synthesis of Aryl Amines

Aryl Halide/Electrophile Amine Catalyst/Ligand Base/Solvent Product Type Reference
5-bromo-8-benzyloxyquinoline N-methylaniline Pd₂(dba)₃ / Johnphos NaOtBu / Toluene 5-(N-methylanilino)-8-benzyloxyquinoline ias.ac.in
Aryl Bromides 8-Aminoquinoline NiCl₂(dppp) NaOtBu / Toluene N,N-Diaryl-8-aminoquinoline researchgate.net
N-(quinolin-8-yl)benzamide Morpholine Cu(OAc)₂ Air / Pyridine (B92270) ortho-aminated product nih.gov

Advanced Synthetic Approaches to Quinoline-8-amines

Modern synthetic chemistry offers more sophisticated methods for the construction of the quinoline-8-amine scaffold, which could be subsequently nitrated. These methods often involve catalytic cyclization reactions that offer high efficiency and atom economy.

Lewis Acid-Catalyzed Cyclizations

Lewis acids play a significant role in many classical quinoline syntheses, such as the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. Lewis acids can catalyze this condensation and the subsequent cyclization-dehydration to form the quinoline ring. researchgate.net While not a direct route to the final target, this methodology is fundamental for constructing one of the quinoline precursors. For instance, a substituted 2-aminobenzaldehyde (B1207257) could be reacted with a suitable ketone in the presence of a Lewis acid to form one of the quinoline rings in the N-quinolin-8-ylquinolin-2-amine backbone.

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for constructing nitrogen-containing heterocycles. frontiersin.org Transition metal catalysts, particularly those based on rhodium and ruthenium, have been developed for the hydroamination of alkynes, which can lead to the formation of quinoline derivatives. acs.orgnih.gov For example, a catalytic protocol involving a cationic ruthenium-hydride complex has been shown to effectively synthesize tricyclic quinoline derivatives from the reaction of benzocyclic amines and alkynes. acs.org An intramolecular hydroamination of an appropriately substituted N-propargyl aniline (B41778) derivative can also be a viable route to the quinoline core, a strategy that has been explored using main group metal Lewis acids like tin and indium chlorides. rsc.org

Hydroarylation involves the addition of a C-H bond of an arene across an alkyne or alkene. This C-H activation strategy has emerged as a powerful tool for the synthesis of substituted quinolines. acs.orgacs.org For example, a cobalt(III)-catalyzed hydroarylation of allenes via C-H activation has been reported. acs.org In the context of synthesizing a precursor to the target molecule, a directed C-H functionalization approach could be employed. The 8-amino group of an 8-aminoquinoline derivative can act as a directing group to facilitate C-H activation at the C7 or other positions, allowing for the construction of more complex quinoline systems. acs.orgnih.gov

One-Pot Synthetic Strategies from ortho-Nitro N-Propargyl Anilines

The synthesis of quinoline derivatives, particularly quinolin-8-amines, can be efficiently achieved through one-pot strategies commencing from ortho-nitro N-propargyl anilines. These methods are advantageous as they combine multiple reaction steps into a single procedure, thereby enhancing efficiency and reducing waste. Research has demonstrated that the use of main group metal chlorides, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or elemental indium powder, can effectively catalyze the reductive cyclization of ortho-nitro N-propargyl anilines to yield quinolin-8-amines. nih.govwikipedia.org

In a typical one-pot procedure, the ortho-nitro N-propargyl aniline substrate is heated in a suitable solvent, such as isopropanol, in the presence of a stoichiometric amount of the reducing agent and catalyst. For instance, using SnCl₂·2H₂O or indium powder in the presence of hydrochloric acid facilitates the reduction of the nitro group to an amino group, which then participates in an intramolecular cyclization with the propargyl moiety to form the quinoline ring. nih.govwikipedia.org These reactions can be conducted under aerobic conditions and represent key examples of main group metal-catalyzed 6-exo-dig or 6-endo-dig cyclizations. nih.gov

The general protocol for these one-pot syntheses involves adding either SnCl₂·2H₂O or indium powder (in conjunction with hydrochloric acid) to a solution of the ortho-nitro N-propargyl aniline in 2-propanol at room temperature. The mixture is then heated to reflux under air. wikipedia.org The reaction progress is monitored by thin-layer chromatography. Upon completion, the mixture is worked up to isolate the desired quinolin-8-amine product. wikipedia.org

Mechanistic Considerations of Regioselectivity in Annulation Reactions

The regioselectivity of the annulation reaction in the synthesis of quinolines from N-propargyl anilines is a critical aspect that determines the final structure of the product. The mode of cyclization, whether it proceeds via a 6-exo-dig or a 6-endo-dig pathway, is influenced by several factors, including the nature of the catalyst and the substitution pattern on the aniline and propargyl moieties. nih.gov

Main group metal Lewis acids like stannic chloride and indium(III) chloride have been shown to catalyze these intramolecular cyclizations. nih.gov The reaction mechanism is believed to involve the coordination of the Lewis acid to the alkyne, which activates it towards nucleophilic attack by the newly formed amino group. The regioselectivity is dependent on the substituents present. For example, the electronic properties of the substituents on the aromatic ring can influence the nucleophilicity of the attacking amino group and the stability of the intermediates, thereby directing the cyclization towards a specific pathway. nih.govwikipedia.org

While a detailed mechanistic study for the specific synthesis of this compound from its corresponding ortho-nitro N-propargyl aniline precursor is not extensively documented in readily available literature, the general principles of these cyclizations suggest that the electronic nature of the nitro group and the quinolinyl substituent would play a significant role in directing the regiochemical outcome of the annulation.

Chemical Reactivity and Derivatization Strategies

The presence of multiple functional groups, including a nitro group and two quinoline rings, endows this compound with a versatile chemical reactivity, opening avenues for various derivatization strategies.

Oxidation Reactions of the Nitro Group

The nitro group is generally considered to be in a high oxidation state. However, its transformation into other functional groups often involves reduction rather than oxidation. The literature on the direct oxidation of the nitro group in nitroquinolines to other functionalities is sparse. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic attack, making oxidative transformations that preserve the core structure challenging. nih.gov It is more common for the nitro group to act as an activating group for nucleophilic substitution or to undergo reduction. nih.gov

Reduction Reactions to Yield Amino Derivatives

The reduction of the nitro group to an amino group is a fundamental and widely utilized transformation in the chemistry of nitroaromatic compounds. This reaction is crucial for the synthesis of aminoquinolines, which are valuable intermediates in medicinal chemistry and materials science. dtic.milnih.gov For this compound, this reduction would yield 8-amino-N-quinolin-8-ylquinolin-2-amine, a compound with a potentially different biological and chemical profile.

Several methods are available for the reduction of nitroquinolines. A common and effective method is catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. wikipedia.org Another established method involves the use of metals in acidic media, such as tin powder in the presence of hydrochloric acid, which was the original method for the synthesis of 8-aminoquinoline from 8-nitroquinoline. dtic.mil More recently, copper(II) oxide (CuO) has been employed as a reusable solid reagent with hydrazine (B178648) monohydrate as the hydrogen donor for the efficient and selective reduction of nitroquinolines to aminoquinolines under mild conditions. nih.gov

Reagent/Catalyst Conditions Product Reference
Sn / HCl-8-aminoquinoline dtic.mil
CuO / N₂H₄·H₂OMildAminoquinolines nih.gov
Pd/C or PtO₂ / H₂Catalytic hydrogenationAminoquinolines wikipedia.org

Nucleophilic Substitution Reactions of the Nitro Group

The nitro group is a strong electron-withdrawing group that activates the aromatic ring towards nucleophilic attack, making nucleophilic aromatic substitution (SNAr) a viable reaction pathway. In the context of this compound, a nucleophile could potentially attack the quinoline ring bearing the nitro group. The position of attack is generally directed ortho or para to the nitro group.

One important type of SNAr reaction is the vicarious nucleophilic substitution (VNS) of hydrogen. In this reaction, a nucleophile attacks a hydrogen-bearing carbon atom that is activated by the nitro group. nih.gov Studies on nitroquinolines have shown that they can undergo VNS reactions. For example, 8-nitroquinoline can react with nucleophiles at the position para to the nitro group. dtic.mil The regiochemistry of this substitution is influenced by the steric hindrance of the nucleophile. nih.gov While direct displacement of the nitro group is also possible, it typically requires more forcing conditions or the presence of other activating groups.

Directed ortho-Metalation and Electrophilic Trapping (e.g., ortho-Lithiation)

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be trapped with various electrophiles.

In this compound, the quinolin-8-ylamino moiety can potentially act as a directing group. The nitrogen atom of the amino bridge and the nitrogen atom of the quinoline ring can chelate to the lithium reagent, directing metalation to the C7 position of the 8-nitroquinoline ring or the C3 position of the 2-aminoquinoline ring. The 8-aminoquinoline group has been utilized as a directing group in various C-H activation reactions. However, the presence of the acidic N-H proton in the amino bridge would likely be the primary site of deprotonation with a strong base like n-butyllithium. To achieve ortho-lithiation, a stoichiometric amount of a stronger base or a protection strategy for the N-H group might be necessary. Research on related N-(quinolin-8-yl)phosphinimidic amides has shown that monolithiation occurs at the N-H position, and a second equivalent of a strong base is required for subsequent ortho-C-H metalation.

Spectroscopic and Structural Characterization of 8 Nitro N Quinolin 8 Ylquinolin 2 Amine

Advanced Spectroscopic Techniques for Elucidation

The structural confirmation of 8-nitro-N-quinolin-8-ylquinolin-2-amine, a molecule comprised of two quinoline (B57606) rings linked by a secondary amine with a nitro group substituent, necessitates the use of sophisticated spectroscopic methods. Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy are paramount in providing a detailed atom-by-atom picture of the molecular framework and the nature of the chemical bonds within.

NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, detailed structural information can be obtained.

Proton NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to be complex, with distinct signals for the protons on the two different quinoline rings.

The protons on the 8-nitroquinoline (B147351) moiety will be influenced by the strong electron-withdrawing effect of the nitro group, leading to a downfield shift of their signals compared to an unsubstituted quinoline ring. Conversely, the protons on the quinolin-2-amine portion will be affected by the electron-donating secondary amine group. The N-H proton of the linking amine is expected to appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration. openstax.orglibretexts.org

Predicted ¹H NMR Data for this compound:

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H on C3' 6.8 - 7.0 d 8.0 - 9.0
H on C4' 7.7 - 7.9 d 8.0 - 9.0
H on C5' 7.4 - 7.6 t 7.0 - 8.0
H on C6' 7.2 - 7.4 t 7.0 - 8.0
H on C7' 7.8 - 8.0 d 7.0 - 8.0
H on C2 8.2 - 8.4 dd 1.5, 4.2
H on C3 7.4 - 7.6 dd 4.2, 8.3
H on C4 8.8 - 9.0 dd 1.5, 8.3
H on C5 7.9 - 8.1 dd 1.2, 7.6
H on C6 7.6 - 7.8 t 7.6, 8.3
H on C7 8.0 - 8.2 dd 1.2, 8.3

Note: The primed numbers refer to the quinolin-2-amine ring, while the unprimed numbers refer to the 8-nitroquinoline ring. The chemical shifts are estimates and can vary based on the solvent and experimental conditions.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound is expected to produce a distinct signal. The chemical shifts of the carbon atoms will be influenced by their local electronic environment.

The carbons of the 8-nitroquinoline ring, particularly C8 and its neighbors, will be shifted downfield due to the deshielding effect of the nitro group. In contrast, the carbons of the quinolin-2-amine ring, especially C2' and C8' which are directly attached to nitrogen atoms, will also show characteristic shifts.

Predicted ¹³C NMR Data for this compound:

Carbon Predicted Chemical Shift (ppm)
C2' 155 - 158
C3' 115 - 118
C4' 138 - 141
C4a' 147 - 150
C5' 128 - 131
C6' 124 - 127
C7' 129 - 132
C8a' 136 - 139
C2 150 - 153
C3 121 - 124
C4 136 - 139
C4a 128 - 131
C5 123 - 126
C6 130 - 133
C7 126 - 129
C8 145 - 148

Note: The primed numbers refer to the quinolin-2-amine ring, while the unprimed numbers refer to the 8-nitroquinoline ring. These are estimated chemical shifts.

To unambiguously assign all the proton and carbon signals, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal the ¹H-¹H coupling networks within each quinoline ring, helping to trace the connectivity of the protons.

HSQC: This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the assignment of many of the carbon signals.

HMBC: This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for assigning quaternary carbons (those with no attached protons) and for confirming the linkage between the two quinoline rings via the amine bridge.

Vibrational spectroscopy, including Infrared (IR) spectroscopy, probes the vibrational modes of molecules. It is particularly useful for identifying the presence of specific functional groups.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=N, C=C, and N-O functional groups.

The N-H stretching vibration of the secondary amine is expected to appear as a single, relatively sharp band in the region of 3350-3310 cm⁻¹. orgchemboulder.com The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the quinoline rings will give rise to a series of bands in the 1650-1450 cm⁻¹ region. libretexts.org

A key feature will be the strong absorptions corresponding to the nitro group. The asymmetric and symmetric stretching vibrations of the N-O bonds are expected to appear around 1550-1500 cm⁻¹ and 1370-1330 cm⁻¹, respectively.

Predicted IR Absorption Bands for this compound:

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (secondary amine) 3350 - 3310 Medium
Aromatic C-H Stretch 3100 - 3000 Medium to Weak
C=N Stretch (quinoline) 1620 - 1580 Medium to Strong
C=C Stretch (aromatic) 1600 - 1450 Medium to Strong
Asymmetric N-O Stretch (nitro) 1550 - 1500 Strong
Symmetric N-O Stretch (nitro) 1370 - 1330 Strong

Vibrational Spectroscopy

Raman Spectroscopy

Raman spectroscopy would be a valuable tool for identifying the vibrational modes of this compound. The spectrum would be expected to show characteristic peaks for the quinoline ring systems, the nitro group (NO₂), and the secondary amine (N-H) linkage.

Key expected vibrational modes would include:

Quinoline Ring Vibrations: Multiple bands corresponding to C-C and C-N stretching and ring deformation modes.

Nitro Group Vibrations: Symmetric and asymmetric stretching vibrations of the NO₂ group, typically found in distinct regions of the spectrum.

Amine Bridge Vibrations: C-N stretching and N-H bending modes associated with the linkage between the two quinoline moieties.

A hypothetical data table for the prominent Raman peaks is presented below, based on known data for related compounds.

Hypothetical Raman Shift (cm⁻¹) Vibrational Mode Assignment
~1570Asymmetric NO₂ Stretch
~1350Symmetric NO₂ Stretch
~1600-1400Quinoline Ring C=C and C=N Stretching
~1300C-N Stretching (Amine Bridge)
~1200N-H Bending

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound, aiding in structural confirmation.

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₁₈H₁₂N₄O₂). The expected fragmentation pathways would likely involve cleavage of the bond between the two quinoline rings and loss of the nitro group.

A hypothetical summary of expected HRMS data is provided below.

Ion Formula Calculated m/z Description
[C₁₈H₁₂N₄O₂ + H]⁺317.1033Protonated Molecular Ion
[C₉H₇N₂]⁺143.0604Fragment from cleavage of the amine bridge
[C₉H₆N]⁺128.0495Quinoline fragment

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis spectrum of this compound in a suitable solvent would reveal information about its electronic transitions. The extended conjugation across the two quinoline rings, influenced by the electron-withdrawing nitro group and the electron-donating amine bridge, would be expected to result in absorption bands in the UV and possibly the visible region. The spectrum would likely show π → π* transitions characteristic of the aromatic system.

Structural Elucidation Methodologies

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be essential for a detailed interpretation of the experimental spectroscopic data. These calculations would allow for:

Vibrational Frequency Calculation: To aid in the assignment of the experimental Raman bands.

Prediction of Electronic Transitions: To correlate with the observed UV-Vis absorption spectrum.

NMR Chemical Shift Calculation: To assist in the analysis of ¹H and ¹³C NMR spectra (though not requested in this outline).

These theoretical models would provide a deeper understanding of the relationship between the molecular structure and its spectroscopic properties.

Computational and Theoretical Investigations of 8 Nitro N Quinolin 8 Ylquinolin 2 Amine

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies of Molecular Structure

No published DFT studies specifically detailing the molecular structure, optimized geometry, bond lengths, and bond angles of 8-nitro-N-quinolin-8-ylquinolin-2-amine were found.

Selection of Basis Sets and Functionals in Computational Models

There are no available research articles that specify the basis sets and functionals used in computational models for this compound.

Electronic Structure Analysis

Natural Bond Orbital (NBO) Analysis of Bonding and Interactions

Specific NBO analysis, including data on donor-acceptor interactions, stabilization energies, and charge delocalization for this compound, is not available in the current body of scientific literature.

Topological Properties of Electronic Charge Density (Bader's Atoms in Molecules Theory)

No studies utilizing Bader's Atoms in Molecules theory to analyze the topological properties of the electronic charge density, such as bond critical points and charge concentrations, for this compound have been identified.

Charge Transfer Analysis

Detailed charge transfer analysis, including quantification of electron density transfer between molecular fragments of this compound, has not been reported in published research.

Mechanistic Insights from Theoretical Models

Theoretical models are frequently employed to understand the intricate details of chemical reactions and molecular behavior. However, specific computational investigations into the mechanistic aspects of this compound are not documented in current research databases.

There are no available computational studies that specifically detail the synthetic pathways for this compound. Theoretical chemistry can predict reaction intermediates, transition states, and energy barriers, offering a deeper understanding of reaction feasibility and optimization. For instance, studies on related quinoline (B57606) derivatives have utilized computational methods to explore reaction mechanisms, such as C-H or N-H activation. researchgate.net However, similar analyses for the title compound have not been published.

Intramolecular proton transfer (IPT) is a fundamental process in photochemistry and photobiology, often studied through computational modeling. This process can occur in both the ground and excited electronic states.

Excited-State Intramolecular Proton Transfer (ESIPT) is a phenomenon where a proton is transferred within a molecule upon photoexcitation. Computational studies can map the potential energy surfaces of the excited states to elucidate the mechanism and dynamics of this ultrafast process. While ESIPT has been theoretically investigated in other quinoline derivatives, such as 8-hydroxy-5-nitroquinoline rsc.orgresearchgate.net and quinoline-substituted fluorophores rsc.org, there is no specific research available on the ESIPT dynamics of this compound.

Ground-State Intramolecular Proton Transfer (GSIPT) involves the transfer of a proton in the electronic ground state. The energy barriers and thermodynamics of such processes are often calculated using quantum chemical methods. For some molecular switches, GSIPT is a crucial step in returning to the initial state after a photo-induced transformation. nih.gov However, computational studies focusing on the potential for and dynamics of GSIPT in this compound are not present in the available literature.

Tautomers are isomers of a compound that readily interconvert, most often by the migration of a proton. Computational chemistry is a key tool for determining the relative stabilities of different tautomeric forms and the energy barriers for their interconversion, thereby constructing a detailed energy landscape. Studies on related molecules like 8-azaguanine (B1665908) have utilized quantum chemistry to explore their tautomeric equilibria. nih.gov Despite the potential for interesting tautomeric forms in this compound, specific theoretical investigations into its tautomerism and energy landscape have not been reported.

Research Applications and Mechanistic Insights of 8 Nitro N Quinolin 8 Ylquinolin 2 Amine

Applications in Medicinal Chemistry Research

The unique structure of 8-nitro-N-quinolin-8-ylquinolin-2-amine suggests its potential as a scaffold in drug discovery. Quinoline (B57606) derivatives are known for a wide range of pharmacological activities, including antimicrobial and anticancer properties. The presence of a nitro group often enhances these effects, making this compound a candidate for further investigation in medicinal chemistry.

Investigation of Biological Activity Mechanisms

The biological activity of this compound is likely multifaceted, stemming from the combined effects of its quinoline and nitro components. Research into its mechanisms of action would probably focus on its potential as an antimicrobial and anticancer agent.

Nitro-substituted quinolines, such as nitroxoline (B368727) (5-nitro-8-hydroxyquinoline), have a history of use as antimicrobial agents. nih.gov The antimicrobial potential of this compound can be investigated through several mechanistic pathways. One key mechanism of similar compounds is the chelation of essential metal ions, which disrupts bacterial metal homeostasis. nih.gov Nitroxoline, for instance, has been shown to act as a metallophore, inducing copper and zinc intoxication in bacteria. researchgate.net

Another potential mechanism involves the enzymatic reduction of the nitro group within microbial cells. This reduction can lead to the formation of reactive nitrogen species that are toxic to the cell. These reactive intermediates can cause damage to cellular macromolecules, including DNA, leading to cell death. nih.gov The antimicrobial activity of nitroxoline and its derivatives has been demonstrated against a broad spectrum of bacteria, including multidrug-resistant strains. tandfonline.comnih.gov

Table 1: Antimicrobial Activity of Related Nitro-Quinoline Compounds

Compound Organism MIC (μM) Reference
Nitroxoline Escherichia coli 21.03-84.14 nih.gov
Nitroxoline Aeromonas hydrophila 5.26 researchgate.net

This table is interactive and can be sorted by clicking on the column headers.

Quinoline derivatives are a significant class of compounds in anticancer research, with mechanisms including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. arabjchem.orgekb.eg The nitro group can enhance the cytotoxic effects of quinoline scaffolds. For example, 8-hydroxy-5-nitroquinoline has been shown to be more toxic to cancer cells than its non-nitrated parent compound. nih.gov

Potential anticancer mechanisms of this compound could involve the induction of oxidative stress through the generation of reactive oxygen species (ROS). nih.gov The reduction of the nitro group can also play a role in its anticancer activity by forming reactive intermediates that damage cellular components. nih.gov Furthermore, some nitro-quinoline derivatives have been found to induce cell cycle arrest and apoptosis in cancer cells. nih.gov The cytotoxic effects of various functionalized quinoline derivatives against cancer cell lines have been documented, with nitro-containing compounds often showing high potency. brieflands.com

Table 2: Cytotoxicity of Related Nitro-Quinoline Compounds against Cancer Cell Lines

Compound Cell Line IC50 (μM) Reference
8-hydroxy-5-nitroquinoline Raji (lymphoma) 5-10 fold lower than clioquinol nih.gov
7-methyl-8-nitro-quinoline Caco-2 (colorectal) 1.87 brieflands.com

This table is interactive and can be sorted by clicking on the column headers.

Applications in Materials Science Research

Investigation of Proton Crane Systems:Research into proton crane mechanisms often focuses on specific molecular scaffolds, such as those based on hydroxyquinolines, which can undergo excited-state intramolecular proton transfer (ESIPT).rsc.orgrsc.orgThe molecular structure of this compound does not align with the typical designs for proton crane systems described in the available literature, and no investigations into this potential function were discovered.

Due to the absence of specific research data for this compound, it is not possible to provide a detailed, scientifically accurate article that adheres to the requested structure and focuses solely on this compound. The generation of such an article would require speculation and extrapolation from unrelated molecules, which would not meet the standards of scientific accuracy.

Future Research Directions for 8 Nitro N Quinolin 8 Ylquinolin 2 Amine

Exploration of Novel and Sustainable Synthetic Routes

Current synthetic strategies for quinoline-based compounds often rely on established methods such as the Skraup and Friedländer syntheses. scispace.com While effective, these methods can require harsh reaction conditions and may not be optimal from a green chemistry perspective. Future research should prioritize the development of more sustainable and efficient synthetic routes to 8-nitro-N-quinolin-8-ylquinolin-2-amine.

One promising avenue is the exploration of transition-metal-catalyzed cross-coupling reactions. Methodologies involving metals like palladium, copper, and nickel have become powerful tools for the construction of carbon-nitrogen and carbon-carbon bonds in heterocyclic systems. researchgate.net Investigating C-N coupling reactions between a suitable 2-aminoquinoline (B145021) derivative and an 8-halo-nitroquinoline, or vice versa, could offer a more modular and flexible approach to the target molecule and its analogs.

Furthermore, the principles of green chemistry should guide the development of new synthetic protocols. This includes the use of greener solvents, catalyst systems with high turnover numbers, and processes that minimize waste generation. Microwave-assisted synthesis, for instance, has been shown to accelerate reaction times and improve yields for various heterocyclic compounds and could be a valuable tool in the synthesis of this compound. nih.gov

Table 1: Potential Sustainable Synthetic Approaches

Synthetic StrategyPotential AdvantagesKey Research Focus
Transition-Metal CatalysisHigh efficiency, modularity, functional group toleranceCatalyst and ligand screening, reaction optimization
Microwave-Assisted SynthesisReduced reaction times, improved yieldsExploration of solvent systems, temperature and pressure optimization
Flow ChemistryEnhanced safety, scalability, precise controlReactor design, optimization of flow parameters

Advanced Derivatization for Expanded Research Utility

The structural framework of this compound offers multiple sites for chemical modification, providing a platform for creating a library of derivatives with diverse properties. Future derivatization efforts can be systematically designed to probe structure-activity relationships and to tailor the molecule for specific applications.

The nitro group is a key functional handle for derivatization. Its reduction to an amino group would yield 8-amino-N-quinolin-8-ylquinolin-2-amine, a compound with altered electronic and coordination properties. This amino group could then serve as a launching point for further functionalization, such as acylation, sulfonylation, or the introduction of other pharmacophoric moieties. nih.gov

Another focal point for derivatization is the quinoline (B57606) ring system itself. Electrophilic aromatic substitution reactions could be explored to introduce substituents at various positions, although the regioselectivity of such reactions would need to be carefully investigated. The synthesis of derivatives with varying electronic and steric properties would be invaluable for understanding the molecule's behavior in different chemical and biological contexts.

Table 2: Proposed Derivatization Strategies

Target SiteReaction TypePotential New Functionalities
Nitro GroupReductionAmino group for further functionalization
Quinoline RingsElectrophilic Aromatic SubstitutionHalogens, alkyl groups, acyl groups
Amino LinkerN-Alkylation/N-ArylationModified steric and electronic environment

Deeper Mechanistic Investigations of Chemical and Biological Phenomena

A thorough understanding of the mechanisms of action is crucial for the rational design of new applications for this compound. Future research should employ a combination of experimental and computational techniques to elucidate the underlying chemical and biological phenomena associated with this molecule.

The presence of multiple nitrogen atoms and the nitro group suggests that this compound could act as a ligand for metal ions. scispace.com Detailed coordination chemistry studies could reveal the nature of its metal complexes, including their stoichiometry, stability, and geometry. Such information would be critical for its potential application in areas like catalysis or as a sensor for metal ions.

From a biological perspective, if this compound exhibits any bioactivity, mechanistic studies would be essential. These could include identifying cellular targets, understanding metabolic pathways, and elucidating the molecular interactions that lead to a biological response. Techniques such as molecular docking, transcriptomics, and proteomics could provide valuable insights.

Expansion into Novel Research Applications and Interdisciplinary Studies

The unique structure of this compound suggests a range of potential applications that warrant exploration in interdisciplinary research settings.

Given the fluorescence properties often associated with quinoline derivatives, this compound and its derivatives could be investigated as fluorescent probes for the detection of specific analytes, such as metal ions or biologically relevant molecules. nih.gov The extended π-system might also impart interesting photophysical properties, making it a candidate for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs).

The potential for this molecule to act as a chelating agent opens up possibilities in medicinal chemistry. Quinoline derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory activities, often linked to their ability to interact with metal ions that are essential for the function of certain enzymes. brieflands.com

Collaborative Research Opportunities and Synergistic Approaches

To fully unlock the potential of this compound, collaborative efforts across different scientific disciplines will be essential. Synergistic approaches that combine the expertise of synthetic chemists, computational chemists, biologists, and materials scientists will accelerate the pace of discovery.

Establishing collaborations with research groups that have specialized techniques and instrumentation will be crucial. For instance, partnering with a laboratory that specializes in high-throughput screening could rapidly identify potential biological activities of a library of derivatives. Similarly, collaboration with materials scientists could facilitate the incorporation of this compound into novel materials and devices.

Open-access data sharing and participation in scientific consortia can also foster a more collaborative research environment, allowing for the pooling of resources and expertise to tackle complex scientific challenges related to this and other novel chemical entities.

Q & A

Q. What are optimized synthetic routes for 8-nitro-N-quinolin-8-ylquinolin-2-amine, and how can reaction conditions be tailored to improve yields?

Methodological Answer: The synthesis of quinolin-8-amine derivatives often employs transition-metal-free approaches. For example, tin(II) chloride (SnCl₂) or indium(III) chloride (InCl₃) can catalyze cyclization of N-propargyl aniline derivatives to yield quinolin-8-amines . Key parameters include:

  • Temperature : Reactions typically proceed at 80–100°C.
  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance cyclization efficiency.
  • Substitution patterns : Electron-withdrawing groups (e.g., nitro) on the aromatic ring may require extended reaction times (24–48 hours).
    Yield optimization involves iterative adjustment of stoichiometry (e.g., 1.2–2.0 equiv. catalyst) and purification via column chromatography (silica gel, hexane/ethyl acetate gradients).

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula (e.g., observed [M+H]⁺ should match theoretical values within 5 ppm error). For example, a related compound, 2-nitro-N-(prop-2-yn-1-yl)aniline, showed HRMS accuracy of 0.0002 Da .
  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–9.0 ppm) and amine protons (δ 5.0–6.5 ppm, broad). Compare with analogs like 8-amino-2-methylquinoline (mp: 56–58°C) for structural validation .
  • FT-IR : Nitro groups exhibit strong asymmetric stretching bands near 1520 cm⁻¹ and symmetric stretching near 1350 cm⁻¹.

Q. How can solubility challenges for this compound in common solvents be addressed during experimental design?

Methodological Answer:

  • Solvent screening : Test dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for initial dissolution, followed by dilution with ethanol or acetonitrile.
  • pH adjustment : Protonation of the amine group (e.g., using HCl) in aqueous-organic mixtures (e.g., MeOH/H₂O) can enhance solubility .
  • Co-solvents : Ternary systems (e.g., DMSO/EtOH/H₂O) may improve stability for kinetic studies.

Advanced Research Questions

Q. What mechanistic pathways explain the formation of this compound from nitro-substituted precursors?

Methodological Answer: The nitro group acts as both an electron-withdrawing and directing group. Proposed mechanisms involve:

Electrophilic aromatic substitution : Nitration at the 8-position of quinoline is favored due to resonance stabilization of the intermediate .

Cyclization : InCl₃ or SnCl₂ catalyzes intramolecular alkyne cyclization, forming the quinoline core. Kinetic studies suggest a rate-determining step involving nitrene intermediates .
Validation via DFT calculations (e.g., Gaussian 16) can model transition states and activation energies .

Q. How can computational tools predict the reactivity or supramolecular interactions of this compound?

Methodological Answer:

  • Molecular docking : Software like AutoDock Vina can simulate interactions with biological targets (e.g., enzymes or DNA) using PDB structures (e.g., 2AQ ligand binding sites) .
  • Quantum chemical calculations : Use ORCA or GAMESS to calculate frontier molecular orbitals (HOMO/LUMO) and predict redox behavior. For example, nitro groups lower LUMO energy, enhancing electrophilicity .
  • MD simulations : GROMACS can model solvation dynamics and stability in biological membranes.

Q. How should researchers resolve contradictions in spectroscopic or crystallographic data between synthetic batches?

Methodological Answer:

  • Batch comparison : Perform parallel characterization (e.g., XRD, NMR) on multiple batches. For example, discrepancies in melting points (e.g., ±2°C) may indicate polymorphic forms .
  • Impurity profiling : LC-MS/MS can identify byproducts (e.g., de-nitrated analogs) affecting data consistency.
  • Cross-validation : Compare results with literature analogs like 8-hydroxyquinoline (NIST data ) to isolate method-specific artifacts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.